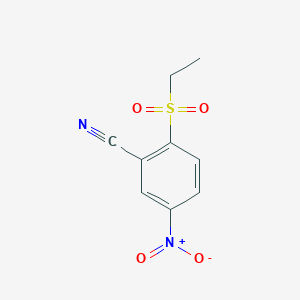
2-Ethylsulfonyl-5-nitrobenzonitrile
概要
説明
2-Ethylsulfonyl-5-nitrobenzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group, a nitro group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonyl-5-nitrobenzonitrile typically involves the nitration of 2-ethylsulfonylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity .
化学反応の分析
科学的研究の応用
2-Ethylsulfonyl-5-nitrobenzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-Ethylsulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
類似化合物との比較
Similar Compounds
- 2-Methylsulfonyl-5-nitrobenzonitrile
- 2-Ethylsulfonyl-4-nitrobenzonitrile
- 2-Ethylsulfonyl-5-chlorobenzonitrile
Uniqueness
2-Ethylsulfonyl-5-nitrobenzonitrile is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzonitrile ring.
生物活性
Overview
2-Ethylsulfonyl-5-nitrobenzonitrile (CAS No. 918810-27-2) is an organic compound notable for its structural features, which include an ethylsulfonyl group, a nitro group, and a benzonitrile moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's interaction with enzymes or receptors. The specific pathways and targets depend on the compound's derivatives and their applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show significant antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation. The mechanisms may involve the inhibition of cell cycle regulators or apoptosis induction in cancerous cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A study demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .
- Anticancer Activity : In vitro assays showed that some derivatives inhibited the growth of breast cancer cell lines, with mechanisms involving cell cycle arrest at the G2/M phase .
- Mechanistic Insights : Research has indicated that the reduction of the nitro group leads to compounds capable of interacting with cyclin-dependent kinases, crucial for cell cycle regulation .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 20 | Inhibition of protein synthesis |
| Anticancer | MCF-7 (breast cancer) | 25 | G2/M phase arrest |
| Anticancer | HeLa (cervical cancer) | 30 | Induction of apoptosis |
特性
IUPAC Name |
2-ethylsulfonyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGTLCRLJAJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726548 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-27-2 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















